molecular formula C9H18O2 B134660 2-Propylhexanoic acid CAS No. 3274-28-0

2-Propylhexanoic acid

Cat. No. B134660
CAS RN: 3274-28-0
M. Wt: 158.24 g/mol
InChI Key: HWXRWNDOEKHFTL-UHFFFAOYSA-N
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Description

2-Propylhexanoic acid, also known as 2-ethylhexanoic acid, is a carboxylic acid with a branched-chain alkyl group. It is a derivative of hexanoic acid with an ethyl substituent at the second carbon atom. This compound is of significant industrial importance as it is a key intermediate in the synthesis of various plasticizers, lubricants, and other chemical products. The oxidation of 2-ethylhexanal, a related aldehyde, results in the formation of 2-ethylhexanoic acid as the main product, indicating its relevance in oxidation reactions .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates, has been achieved through a Heck coupling strategy. This method involves the coupling of ethyl 3-bromo-2-acetoxyacrylate with aryl vinyl ketals or allylic alcohols, yielding high product yields of 70-90%. Although this synthesis does not directly pertain to 2-propylhexanoic acid, it demonstrates the potential for synthesizing branched-chain carboxylic acids using advanced organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of 2-propylhexanoic acid consists of a seven-carbon chain with a propyl group at the second carbon and a terminal carboxylic acid group. The structure is significant for its branching, which influences its physical and chemical properties, as well as its reactivity in biological systems and industrial applications.

Chemical Reactions Analysis

The chemical reactivity of 2-propylhexanoic acid can be inferred from studies on similar compounds. For instance, the enzymatic reaction catalyzed by C-C hydrolase BphD involves the processing of a reduced substrate analogue to benzaldehyde, which suggests that 2-propylhexanoic acid could potentially undergo similar biotransformations. The study of para-substituted 2-hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid substrates against BphD enzyme also provides insights into the types of chemical reactions that carboxylic acids with similar structures might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-propylhexanoic acid are not directly discussed in the provided papers. However, the liquid phase oxidation of 2-ethylhexanal to 2-ethylhexanoic acid provides some insight into the reactivity of the compound. The oxidation process is temperature-dependent and yields the acid with a maximum selectivity of 71.4%. This suggests that 2-propylhexanoic acid is stable under certain conditions and can be synthesized with high selectivity . Additionally, the use of 2-propanol in the mobile phase for the analysis of CLA isomers by silver ion-HPLC indicates that small alcohols like 2-propanol can be used to improve the efficiency of analytical methods, which may be relevant for the analysis of 2-propylhexanoic acid and its isomers .

Relevant Case Studies

While the provided papers do not contain direct case studies on 2-propylhexanoic acid, the oncogenicity testing of 2-ethylhexanol in rats and mice provides a related case study. 2-Ethylhexanol is a precursor to 2-ethylhexanoic acid, and its study revealed that it is not oncogenic in rats but showed weak adverse trends in hepatocellular carcinoma incidence in mice at high dose levels. This suggests that the toxicity and potential health effects of 2-propylhexanoic acid and its precursors should be carefully considered in their industrial and biological applications .

Scientific Research Applications

Application in Ester Synthesis and Catalysis

2-Propylhexanoic acid plays a critical role in the synthesis of esters, which are vital in various industries. For instance, in the intensified formation of butyl hexanoate, a long-chain ester used in food, beverage, and cosmetics, deep eutectic solvents comprising components like 2-methylimidazole and p-toluenesulfonic acid are employed (Zhou et al., 2020). Additionally, ionic liquids have been utilized as dual catalyst-solvents in the esterification of hexanoic acid, exemplifying the catalytic versatility of related compounds (Zeng et al., 2020).

Use in Materials Science and Chemical Synthesis

2-Propylhexanoic acid derivatives, particularly metal 2-ethylhexanoates, find extensive applications as precursors in materials science. They are employed in catalysis for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra et al., 2007). This compound has also demonstrated utility in the synthesis of complex molecules, such as 1,2,4,5-tetrasubstituted imidazoles, serving as an efficient organocatalyst and reaction medium (Hekmatshoar et al., 2015).

Role in Environmental and Industrial Processes

In environmental contexts, the metabolites of plasticizers like 2-ethylhexanol, which are structurally similar to 2-propylhexanoic acid, have been identified in various samples, indicating their prevalence and potential environmental impact (Horn et al., 2004). The compound's derivatives are also important in industrial processes, such as the air oxidation of aldehydes to produce carboxylic acids, where variables like solvents and catalysts significantly impact product distribution (Lehtinen and Brunow, 2000).

Safety And Hazards

2-Propylhexanoic acid is considered hazardous. It is a poison by the intraperitoneal route . When heated to decomposition, it emits acrid smoke and irritating vapors .

properties

IUPAC Name

2-propylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXRWNDOEKHFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875838
Record name HEXANOIC ACID, 2-PROPYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylhexanoic acid

CAS RN

3274-28-0
Record name 2-Propylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3274-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXANOIC ACID, 2-PROPYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5671E148V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
C Courage-Maguire, CL Bacon, H Nau… - International journal of …, 1997 - Elsevier
… as octanoic acid >2-propylhexanoic acid≥2-ethylhexanoic acid… -4-pentenoic acid, 2-propylhexanoic acid and 2-ethylhexanoic … acid, 2-ethylhexanoic acid, 2-propylhexanoic acid and 2-…
Number of citations: 31 www.sciencedirect.com
AE Hershey, JR Patton, KH Dudley - Therapeutic Drug Monitoring, 1979 - journals.lww.com
… Two compounds, 2-ethylpentanoic acid (EPA) and 2-propylhexanoic acid (PHA), were synthesized and evaluated as internal standards together with cyclohexane carboxylic acid (…
Number of citations: 16 journals.lww.com
Y Morita, TI Ruo, ML Lee… - Therapeutic Drug …, 1981 - journals.lww.com
… This method incorporates double-solvent extraction of the plasma sample and on-column propylation of valproic acid and 2propylhexanoic acid, used as the internal standard. The …
Number of citations: 6 journals.lww.com
W Löscher, H Nau - Neuropharmacology, 1985 - Elsevier
Thirty-two metabolites and analogues of the antiepileptic drug valproic acid (2-propylpentanoic acid; VPA) were tested for anticonvulsant and toxic effects in mice, in an attempt to find …
Number of citations: 179 www.sciencedirect.com
J Alarcan, G de Sousa, ES Katsanou… - Archives of …, 2021 - Springer
… The valproic acid structural analogs 2-propylheptanoic acid (PHP) and 2-propylhexanoic acid (PHX) were chosen for establishing mixtures of similarly acting substances, while a …
Number of citations: 4 link.springer.com
T Hisaki, MA née Kaneko, M Hirota… - The Journal of …, 2020 - jstage.jst.go.jp
… From Table 5, it can be assumed that 2-propylhexanoic acid and 2-… Regarding toxicophores, 2-propylhexanoic acid, 2-… evaluations suggest that 2-propylhexanoic acid has the closest …
Number of citations: 8 www.jstage.jst.go.jp
K Herrmann - Toxicology in vitro, 1993 - Elsevier
The early development of the zebrafish Brachydanio rerio is being investigated as a possible test system for prescreening drugs suspected to be hazardous to humans. Experiments …
Number of citations: 72 www.sciencedirect.com
F Mohammaei, E Mohammadinasab - Journal of the Chilean …, 2018 - SciELO Chile
Carboxylic acids have clearly been absent from the quantitative structure-property relationship literature. The studies of the quantitative structure-property relationships (QSPR) involve …
Number of citations: 2 www.scielo.cl
E Mohammadinasab - 2017 - sid.ir
Carboxylic acids have clearly been absent from the Quantitative Structure-Property Relationship (QSPR) literature. The studies of the quantitative structure–property relationships …
Number of citations: 2 www.sid.ir
PH Yu, BA Davis - Amine Oxidases and Their Impact on Neurobiology …, 1990 - Springer
… several VPA analogues, such as 2-butylhexanoic acid, 2-propylheptanoic acid and 2-propylhexanoic acid, exhibit enhanced anticonvulsant activity. In addition the amide and various …
Number of citations: 7 link.springer.com

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